- Preparation of isoflavone derivatives, World Intellectual Property Organization, , ,

Cas no 94105-90-5 ((±)-Equol)

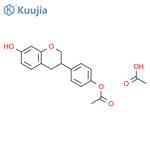

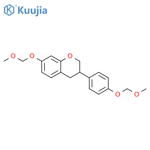

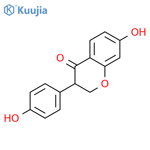

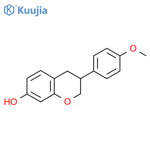

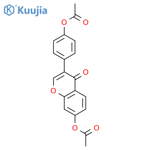

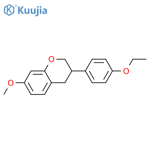

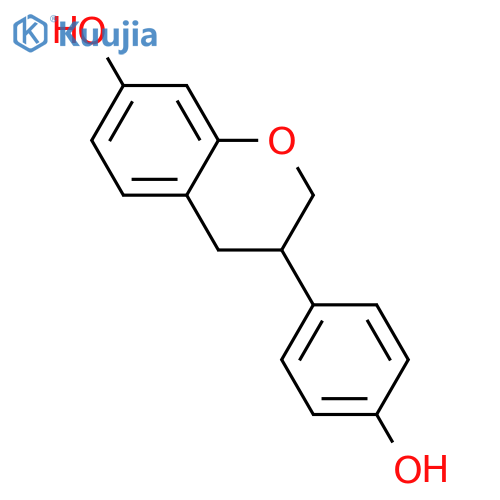

(±)-Equol structure

Produktname:(±)-Equol

(±)-Equol Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 3-(4-Hydroxyphenyl)chroman-7-ol

- (±)-Equol

- (R,S)-Equol

- 2H-1-Benzopyran-7-ol,3,4-dihydro-3-(4-hydroxyphenyl)-

- R,S-Equol

- (+/-)-Equol

- (+/-)-7-Hydroxy-3-(4-hydroxyphenyl)chroman

- 3,4-Dihydro-3-(4-hydroxyphenyl)-2H-1-benzopyran-7-ol

- 4′,7-Dihydroxyisoflavane

- 7-Hydroxy-3-(4-hydroxyphenyl)chroman

- 3-(4-Hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-7-ol

- 4',7-Isoflavandiol

- 3,4-Dihydro-3-(4-hydroxyphenyl)-2H-1-benzopyran-7-ol (ACI)

- 7,4′-Homoisoflavane

- NV 07α

- (S)-3,4-dihydro-3-(4-hydroxyphenyl)-2H-1-Benzopyran-7-ol

- (S)-(-)-4',7-Isoflavandiol

- (-)-(S)-Equol

- Equol

- (S)-Equol

- (-)-Equol

- 7,4'-Dihydroxyisoflavan

- 4',7-Dihydroxyisoflavan

- EQUOL,(+/-)-(SH)

- NS00004245

- NSC670882

- HMS3651B05

- BRD-A74907996-001-01-8

- 7,4'-Homoisoflavane

- HY-100583A

- (8Z,11Z,14Z)-8,11,14-Eicosatrienoic Acid Ethyl Ester; (Z,Z,Z)-8,11,14-Eicosatrienoic Acid Ethyl Ester; Dihomo-?-linolenate Ethyl Ester; Ethyl Dihomo-?-linolenate; Ro 12-1990

- 2RZ8A7D0E8

- UNII-2RZ8A7D0E8

- 3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol

- AKOS015899541

- GTPL12441

- (plusmn)-Equol

- BCP31011

- SB17491

- (+/-)Equol

- s6601

- SCHEMBL43648

- SB47908

- (+/-)-Equol, >=99.0% (TLC)

- NS00096462

- AUS-131

- 94105-90-5 (racemic)

- 4',7-Dihydroxyflavandiol

- Equol (racemic)

- DS-2344

- 2H-1-Benzopyran-7-ol, 3,4-dihydro-3-(4-hydroxyphenyl)-

- (.+/-.)-Equol

- CS-6870

- 2H-1-Benzopyran-7-ol, 3,4-dihydro-3-(4-hydroxyphenyl)-; 7,4'-Homoisoflavane; (+/-)-Equol; NV 07alpha

- SMP2_000187

- J-014504

- 3-(4-Hydroxy-phenyl)-chroman-7-ol

- DTXSID7058705

- EX-A1352

- SY020202

- E0922

- LMPK12080003

- 66036-38-2

- 94105-90-5

- (+/-) 7,4'-Dihydroxy Isoflavane

- Equol (R,S)

- ( inverted exclamation markA)-Equol

- Rac-Equol

- (R,S)-Equol; Equol (+/-)-;Equol (racemic)

- Equol, (+/-)-

- (S)-3-(4-Hydroxy-phenyl)-chroman-7-ol

- HMS3648G10

- CHEMBL1957037

- SCHEMBL949461

- SR-01000946366-1

- BDBM50491171

- CHEBI:181441

- MFCD00016662

- 531-95-3 (S-isomer)

- Q27255516

- (RS)-Equol

- 4',7-Dihydroxyisoflavane

- SR-01000946366

- NSC-670882

-

- MDL: MFCD00016662

- Inchi: 1S/C15H14O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-6,8,12,16-17H,7,9H2

- InChI-Schlüssel: ADFCQWZHKCXPAJ-UHFFFAOYSA-N

- Lächelt: OC1C=CC(C2CC3C(=CC(=CC=3)O)OC2)=CC=1

Berechnete Eigenschaften

- Genaue Masse: 242.094294g/mol

- Oberflächenladung: 0

- XLogP3: 3

- Anzahl der Spender von Wasserstoffbindungen: 2

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Anzahl drehbarer Bindungen: 1

- Monoisotopenmasse: 242.094294g/mol

- Monoisotopenmasse: 242.094294g/mol

- Topologische Polaroberfläche: 49.7Ų

- Schwere Atomanzahl: 18

- Komplexität: 273

- Isotopenatomanzahl: 0

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 1

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Anzahl kovalent gebundener Einheiten: 1

- Oberflächenladung: 0

- Tautomerzahl: 6

- Molekulargewicht: 242.27

Experimentelle Eigenschaften

- Farbe/Form: fest

- Dichte: 1.286

- Schmelzpunkt: 158-160?C

- Siedepunkt: 441.7°Cat760mmHg

- Flammpunkt: 220.9°C

- Wasserteilungskoeffizient: Soluble in DMSO and methanol or 100% ethanol. Insoluble in water.

- Löslichkeit: Nicht bestimmt

- Sensibilität: Hygroscopic

(±)-Equol Sicherheitsinformationen

- Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- WGK Deutschland:3

- Lagerzustand:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

(±)-Equol Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 223335-5g |

3-(4-Hydroxyphenyl)chroman-7-ol |

94105-90-5 | 95% | 5g |

£83.00 | 2022-02-28 | |

| Chemenu | CM162600-10g |

3-(4-Hydroxyphenyl)chroman-7-ol |

94105-90-5 | 95% | 10g |

$59 | 2022-06-09 | |

| TRC | E593000-50mg |

(R,S)-Equol |

94105-90-5 | 50mg |

$ 109.00 | 2023-09-07 | ||

| eNovation Chemicals LLC | D711198-100g |

3,4-Dihydro-3-(4-hydroxyphenyl)-2H-1-benzopyran-7-ol |

94105-90-5 | 97% | 100g |

$1080 | 2024-06-05 | |

| Apollo Scientific | BIE531-5g |

(R,S)-Equol |

94105-90-5 | 95% | 5g |

£93.00 | 2025-02-21 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4000-10 mg |

(±)-Equol |

94105-90-5 | 98.28% | 10mg |

¥475.00 | 2022-03-01 | |

| ChemScence | CS-6870-10mg |

(±)-Equol |

94105-90-5 | 98.04% | 10mg |

$60.0 | 2022-04-26 | |

| ChemScence | CS-6870-25mg |

(±)-Equol |

94105-90-5 | 98.04% | 25mg |

$132.0 | 2022-04-26 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4000-200 mg |

(±)-Equol |

94105-90-5 | 98.28% | 200mg |

¥2262.00 | 2022-03-01 | |

| Chemenu | CM162600-100g |

3-(4-Hydroxyphenyl)chroman-7-ol |

94105-90-5 | 95% | 100g |

$378 | 2022-06-09 |

(±)-Equol Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Imidazole Solvents: Ethanol ; 45 min, reflux

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

Referenz

- Catalytic hydrogenation of isoflavones. The preparation of (±)-equol and related isoflavans, Australian Journal of Chemistry, 1978, 31(2), 455-7

Herstellungsverfahren 3

Reaktionsbedingungen

Referenz

- Synthesis of isoflavanes and intermediates thereof via chiral intermediates, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 6 h, 2 atm, rt

Referenz

- Methods for synthesizing glycinols, glyceollins I and II and isoflavenes and chromanes using a Wittig reaction, and compositions made therewith, United States, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

Referenz

- Use of equol for ameliorating or preventing neuropsychiatric and neurodegenerative diseases or disorders, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dimethylformamide ; 8 h, 0.1 MPa, 25 °C

Referenz

- Preparation method of equol, China, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Acetic acid , Oxygen Catalysts: Palladium ; 3 d, rt

1.2 Reagents: Hydrogen Solvents: Diglyme ; 30 min, rt

1.2 Reagents: Hydrogen Solvents: Diglyme ; 30 min, rt

Referenz

- Preparation of flavone, isoflavone, and flavanone sulfamates as estrone sulfatase and/or aromatase inhibitors for treatment of breast and endometrial cancers, United States, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 24 h

Referenz

- o-Quinone methide based approach to isoflavans: application to the total syntheses of equol, 3'-hydroxyequol and vestitol, Tetrahedron Letters, 2008, 49(18), 2974-2978

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Methanol , Tetrahydrofuran , Water ; 20 min, 60 °C

Referenz

- Enantioselective Total Synthesis of Natural Isoflavans: Asymmetric Transfer Hydrogenation/Deoxygenation of Isoflavanones with Dynamic Kinetic Resolution, Organic Letters, 2018, 20(10), 3006-3009

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium , Water Solvents: Ethanol , Acetic acid ; 10 h, rt

Referenz

- Synthesis of various kinds of isoflavones, isoflavanes, and biphenyl-ketones and their 1,1-diphenyl-2-picrylhydrazyl radical-scavenging activities, Chemical & Pharmaceutical Bulletin, 2009, 57(4), 346-360

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dichloromethane ; 10 h, 15 atm, 20 °C

Referenz

- Method for synthesizing equol, China, , ,

Herstellungsverfahren 12

Reaktionsbedingungen

Referenz

- Metabolites of daidzein and genistein and their biological activities, Journal of Natural Products, 1995, 58(12), 1901-5

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 4 - 8 h, rt

Referenz

- Synthesis, structure-activity relationship analysis and kinetics study of reductive derivatives of flavonoids as Helicobacter pylori urease inhibitors, European Journal of Medicinal Chemistry, 2013, 63, 685-695

Herstellungsverfahren 14

Reaktionsbedingungen

Referenz

- Equol, a natural estrogenic metabolite from soy isoflavones convenient preparation and resolution of R- and S-equols and their differing binding and biological activity through estrogen receptors alpha and beta, Bioorganic & Medicinal Chemistry, 2004, 12(6), 1559-1567

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Acetic acid ; 8 h, rt

Referenz

- Structure-activity relationship of phytoestrogen analogs as ERα/β agonists with neuroprotective activities, Chemical & Pharmaceutical Bulletin, 2021, 69(1), 99-105

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Reagents: Tetrabutylammonium iodide Solvents: Dichloromethane ; rt → -78 °C

1.2 Reagents: Boron trichloride ; -78 °C; 2 h, -78 °C → 0 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.2 Reagents: Boron trichloride ; -78 °C; 2 h, -78 °C → 0 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

Referenz

- Synthesis of haginin E, equol, daidzein, and formononetin from resorcinol via an isoflavene intermediate, Tetrahedron Letters, 2009, 50(18), 2121-2123

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Reagents: Ammonium formate Catalysts: Palladium dihydroxide Solvents: Acetic acid ; 1.4 h, reflux

Referenz

- Preparation of isoflavonoid compounds, United States, , ,

Herstellungsverfahren 18

Reaktionsbedingungen

1.1 Reagents: Pyridinium chloride ; 1.5 h, 220 °C

1.2 Solvents: Water ; cooled

1.2 Solvents: Water ; cooled

Referenz

- Simple and efficient synthesis of (±)-equol and related derivatives, Synthesis, 2008, (23), 3783-3786

Herstellungsverfahren 19

Reaktionsbedingungen

Referenz

- Estrogen receptor-β ligands for therapy, World Intellectual Property Organization, , ,

Herstellungsverfahren 20

Reaktionsbedingungen

Referenz

- Therapeutic methods and compositions involving isoflavones, World Intellectual Property Organization, , ,

(±)-Equol Raw materials

- Phenoxodiol

- 2H-1-Benzopyran-7-ol,3,4-dihydro-3-(4-methoxyphenyl)-

- Daidzein

- 2H-1-Benzopyran, 3,4-dihydro-7-(phenylmethoxy)-3-[4-(phenylmethoxy)phenyl]-

- 2H-1-Benzopyran, 3-(4-ethoxyphenyl)-3,4-dihydro-7-methoxy-

- 3,4-Dihydro-7-(methoxymethoxy)-3-[4-(methoxymethoxy)phenyl]-2H-1-benzopyran

- Daidzein diacetate

- 4-(7-Acetoxychroman-3-yl)phenyl Acetate

- 2H-1-Benzopyran-4,7-diol, 3,4-dihydro-3-(4-hydroxyphenyl)-

(±)-Equol Preparation Products

(±)-Equol Verwandte Literatur

-

Carlos E. Iglesias-Aguirre,Adrián Cortés-Martín,María á. ávila-Gálvez,Juan A. Giménez-Bastida,María V. Selma,Antonio González-Sarrías,Juan Carlos Espín Food Funct. 2021 12 10324

-

Cong Lu,Rongjing Gao,Yingyu Zhang,Ning Jiang,Ying Chen,Jing Sun,Qiong Wang,Bei Fan,Xinmin Liu,Fengzhong Wang Food Funct. 2021 12 5770

-

Zhou Lu,Yat-Tin Chan,Kenneth Ka-Hei Lo,Vincy Wing-Si Wong,Yuk-Fan Ng,Shi-Ying Li,Wing-Wa Ho,Man-Sau Wong,Danyue Zhao Food Funct. 2021 12 12683

-

Siyu Wang,Yu Wang,Min-Hsiung Pan,Chi-Tang Ho Food Funct. 2017 8 3831

-

Te-Hua Liu,Tsung-Yu Tsai Food Funct. 2016 7 3444

94105-90-5 ((±)-Equol) Verwandte Produkte

- 60-82-2(Phloretin)

- 531-95-3((-)-(S)-Equol)

- 56701-24-7(2H-1-Benzopyran-7-ol,3,4-dihydro-3-(2-hydroxy-4-methoxyphenyl)-)

- 88-18-6(2-tert-Butylphenol)

- 58-95-7(a-Tocopherol Acetate)

- 59-02-9(Vitamin E)

- 77-62-3(2,2'-Methylenebis[6-(1-methylcyclohexyl)-p-cresol])

- 85-60-9(4,4'-(Butane-1,1-diyl)bis(2-(tert-butyl)-5-methylphenol))

- 40614-27-5(4,4-dimethyl-3,4-dihydro-2H-1-benzopyran)

- 2137518-65-9(1-Propanone, 1-(3-amino-4-ethyl-1-piperidinyl)-)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:94105-90-5)(±)-Equol

Reinheit:99%

Menge:100g

Preis ($):310.0